molecular formula C24H26N4O4 B2917489 N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116074-26-0

N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2917489
CAS RN: 1116074-26-0
M. Wt: 434.496
InChI Key: IPGVTGCUDQTGBK-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, also known as EMB-14489, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and properties of compounds related to N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, highlighting its potential in creating materials with specific functional properties. For example, the synthesis of biodegradable polyesteramides with pendant functional groups involves morpholine derivatives, indicating applications in polymer science for medical and environmental purposes (Veld, Dijkstra, & Feijen, 1992). Another study on novel benzamides as selective and potent gastrokinetic agents points towards the compound's relevance in developing new therapeutic agents (Kato et al., 1992).

Biological Activity

The compound's derivatives have shown promise in various biological applications. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, suggesting potential for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The discovery and characterization of novel GPR39 agonists allosterically modulated by zinc highlight a unique mechanism of action, expanding the compound's utility in receptor-targeted drug design (Sato, Huang, Kroeze, & Roth, 2016).

Material Science Applications

In materials science, the interaction of such compounds with other chemical entities can lead to the development of new materials with desirable properties. The synthesis, co-crystal structure, and characterization of pyrazinamide with various hydroxybenzoic acids have provided insights into noncovalent interactions and potential applications in drug formulation and delivery systems (Lou, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-2-31-21-6-4-3-5-19(21)17-27-23(29)18-7-9-20(10-8-18)32-24-22(25-11-12-26-24)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGVTGCUDQTGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

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